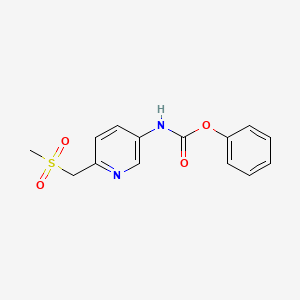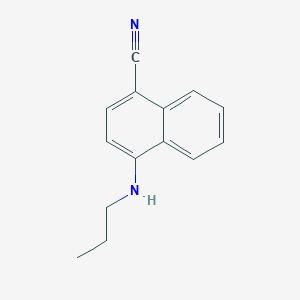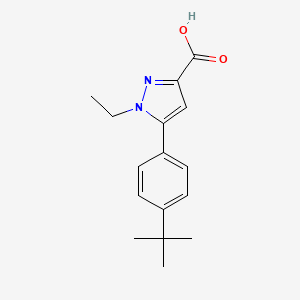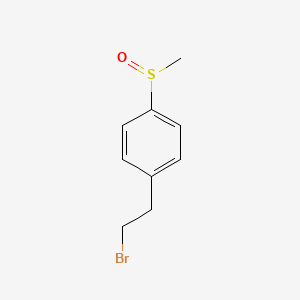
(+/-)-4-Methanesulfinylphenethyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-methylsulfinylbenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a methylsulfinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-methylsulfinylbenzene typically involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the bromination of ethylbenzene to introduce the bromoethyl group. This is followed by the oxidation of the methyl group to form the methylsulfinyl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution and oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-(2-bromoethyl)-4-methylsulfinylbenzene .
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-methylsulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or primary amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-(2-bromoethyl)-4-methylsulfonylbenzene.
Reduction: Formation of 1-(2-ethyl)-4-methylsulfinylbenzene.
Substitution: Formation of compounds like 1-(2-hydroxyethyl)-4-methylsulfinylbenzene or 1-(2-aminoethyl)-4-methylsulfinylbenzene.
科学研究应用
1-(2-Bromoethyl)-4-methylsulfinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2-bromoethyl)-4-methylsulfinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with various molecular pathways .
相似化合物的比较
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfinyl group.
1-(2-Bromoethyl)-4-methylbenzene: Lacks the sulfinyl group, affecting its reactivity and applications.
1-(2-Bromoethyl)-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and uses.
Uniqueness: 1-(2-Bromoethyl)-4-methylsulfinylbenzene is unique due to the presence of both a bromoethyl and a methylsulfinyl group.
属性
分子式 |
C9H11BrOS |
|---|---|
分子量 |
247.15 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
InChI 键 |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC=C(C=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




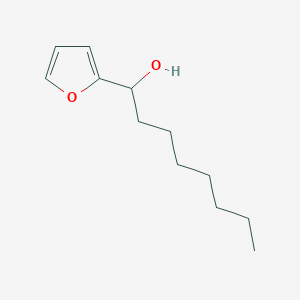
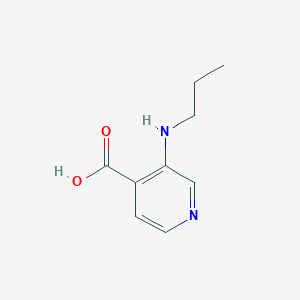
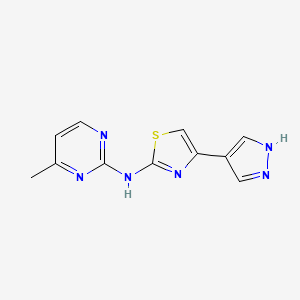
![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
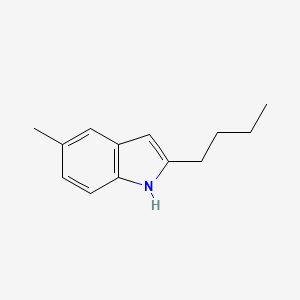
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
